Neritaloside

Vue d'ensemble

Description

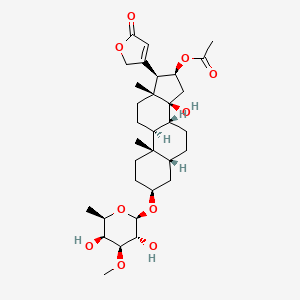

Neritaloside is a naturally occurring cardenolide glycoside found in various plants, including Nerium oleander and Dendrophthoe falcata . It is known for its biological activity, particularly its cytotoxic effects on cancer cells . The molecular formula of this compound is C₃₂H₄₈O₁₀, and it has a molecular weight of 592.72 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Neritaloside can be synthesized through the glycosylation of oleandrigenin with digitalose. The reaction typically involves the use of a glycosyl donor and an acceptor under acidic conditions to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources such as Nerium oleander. The extraction process includes maceration of the plant material in solvents like ethanol or methanol, followed by purification using chromatographic techniques .

Analyse Des Réactions Chimiques

Structural Analogs of Nerium Oleander Glycosides

Nerium oleander produces cardiac glycosides such as oleandrin , nerizoside , and kaneroside , which share a common steroidal aglycone core with sugar moieties. Key structural features include:

-

Aglycone backbone : A steroidal nucleus with a five-membered unsaturated lactone ring at C-17.

-

Sugar substituents : Typically dideoxy arabinose or digitoxose groups at C-3.

| Compound | Aglycone Core | Sugar Moiety | Key Reactions |

|---|---|---|---|

| Oleandrin | Oleandrigenin | L-oleandrose | Hydrolysis, oxidation |

| Neriumoside | Neridiginin | D-diginose | Enzymatic glycosylation |

| Kaneroside | 2α-hydroxy-8,14β-epoxy | D-diginose | Lactone ring hydrogenation |

General Reactivity of Cardiac Glycosides

The chemical behavior of these compounds is dominated by:

-

Phase I Metabolism : Hydrolysis of glycosidic bonds (e.g., oleandrin → oleandrigenin) and lactone ring hydrogenation.

-

Phase II Metabolism : Glucuronidation or sulfation for renal/biliary excretion.

Example Reaction Pathway :

Key Enzymatic Interactions

Cardiac glycosides undergo biotransformation via:

-

Liver microsomal enzymes : Cytochrome P450-mediated oxidation.

-

Intestinal flora : Hydrolysis of glycosidic linkages.

| Enzyme System | Reaction Type | Outcome |

|---|---|---|

| CYP3A4 | Oxidative demethylation | Reduced cardiotonic activity |

| β-Glucuronidases | Conjugate cleavage | Enterohepatic recirculation |

Recommendations for Further Research

To address the lack of data on Neritaloside:

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Neritaloside is characterized by its unique structure, which includes a sugar moiety attached to a steroid nucleus. This structural feature is crucial for its biological activity. The compound exhibits various pharmacological effects, primarily through the inhibition of Na/K-ATPase, leading to increased intracellular calcium levels and subsequent positive inotropic effects on cardiac tissues . Additionally, this compound has shown anticancer properties by disrupting microtubule dynamics, similar to established chemotherapeutic agents like paclitaxel .

Anticancer Potential

Recent studies have demonstrated that this compound possesses significant anticancer activity. A notable investigation involved the evaluation of a standardized extract from Nerium oleander, termed Breastin, which contains this compound among other cardenolides. This extract was tested against various cancer cell lines and exhibited potent growth inhibition across multiple tumor types, including hematopoietic tumors and carcinomas .

The anticancer efficacy of this compound was highlighted in a study that analyzed its effects on multidrug-resistant cell lines. The results indicated that the cytotoxicity of this compound was not significantly correlated with classical drug resistance mechanisms, suggesting its potential utility in overcoming resistance commonly observed in cancer therapies .

Case Studies

- Breast Cancer Treatment : In vivo studies demonstrated that Breastin, containing this compound, moderately inhibited breast cancer xenograft tumors. Notably, when combined with paclitaxel, it prevented tumor relapse more effectively than paclitaxel alone .

- Toxicity Reports : Despite its therapeutic potential, the ingestion of Nerium oleander leaves has resulted in severe poisoning cases due to the toxic nature of cardenolides. A reported case involved a 16-year-old girl who ingested dried oleander leaves and experienced life-threatening cardiac arrhythmias. Treatment included digoxin-specific antibody fragments to counteract the toxicity . This highlights the dual nature of this compound as both a therapeutic agent and a toxic compound when misused.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other known anticancer agents based on IC50 values:

| Compound | IC50 (log10 M) | Type of Cancer |

|---|---|---|

| This compound | -6.0 | Hematopoietic Tumors |

| Odoroside H | -6.5 | Carcinomas |

| Paclitaxel | -7.0 | Breast Cancer |

This data indicates that while this compound is effective, it may require combination therapies to enhance its efficacy further.

Mécanisme D'action

Neritaloside exerts its effects primarily through the inhibition of the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This mechanism is similar to other cardiac glycosides and results in cytotoxic effects on cancer cells. The molecular targets include the sodium-potassium ATPase enzyme and pathways involved in calcium signaling .

Comparaison Avec Des Composés Similaires

Oleandrin: Another cardenolide glycoside from Nerium oleander with similar biological activities.

Odoroside A: A cardenolide glycoside with comparable cytotoxic effects.

Adynerin: A related compound with similar structural features.

Uniqueness of Neritaloside: this compound is unique due to its specific glycosidic linkage and the presence of an acetoxy group at position C16, which distinguishes it from other similar cardenolides .

Activité Biologique

Neritaloside is a cardenolide glycoside derived from the plant Nerium oleander, known for its diverse biological activities. This article delves into the pharmacological properties, toxicological implications, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

This compound has the molecular formula and is classified as a cardenolide. Its structure features a steroid backbone typical of glycosides, contributing to its biological activity. The compound's pharmacological properties are largely attributed to its ability to interact with various cellular receptors and enzymes.

Biological Activities

1. Cardiac Effects

This compound exhibits significant cardiac activity, similar to that of other cardiac glycosides. It has been shown to possess positive inotropic effects, enhancing cardiac contractility. This property makes it potentially useful in treating heart failure, although careful dosage is crucial due to the risk of toxicity at higher concentrations .

2. Antimicrobial Activity

Research has indicated that this compound possesses antibacterial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections .

3. Central Nervous System (CNS) Effects

This compound has been isolated alongside other cardenolides that exhibit CNS depressant activity. In animal models, it has been shown to reduce locomotor activity and prolong hexobarbital-induced sleep, indicating sedative properties . This effect could be harnessed for therapeutic purposes in conditions requiring sedation.

4. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties, particularly in inhibiting leukemic cell lines. Concentrations ranging from 50 to 1000 µg/mL have shown marked cytotoxic effects against these cells, warranting further investigation into its mechanisms of action and potential as an anticancer agent .

Toxicological Considerations

Despite its therapeutic potential, this compound also poses significant toxicity risks. The ingestion of Nerium oleander leaves, which contain this compound, has been associated with severe poisoning cases leading to cardiac arrhythmias and even death. For instance, case studies highlight instances of fatal poisoning due to oleandrin ingestion, underscoring the need for caution when using derivatives of this plant .

Case Studies

Case Study 1: Fatal Poisoning

A 71-year-old male ingested an infusion made from oleander leaves, resulting in fatal poisoning characterized by high levels of oleandrin detected in biological samples. The rapid onset of symptoms included severe bradycardia and hypotension, illustrating the acute toxicity associated with cardenolides like this compound .

Case Study 2: Suicide Attempt

In another case, a 16-year-old girl attempted suicide by consuming dried oleander leaves. She presented with severe gastrointestinal symptoms and cardiac complications but was treated successfully with digoxin-specific Fab antibody fragments after initial treatments failed .

Research Findings Summary Table

Propriétés

IUPAC Name |

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O10/c1-16-26(35)28(38-5)27(36)29(40-16)42-20-8-10-30(3)19(13-20)6-7-22-21(30)9-11-31(4)25(18-12-24(34)39-15-18)23(41-17(2)33)14-32(22,31)37/h12,16,19-23,25-29,35-37H,6-11,13-15H2,1-5H3/t16-,19-,20+,21+,22-,23+,25+,26+,27-,28+,29+,30+,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQOZJNEDXAJEZ-VZJXLKLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318018 | |

| Record name | Neritaloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-13-4 | |

| Record name | Neritaloside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neritaloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neritaloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Neritaloside and where is it found?

A1: this compound is a cardiac glycoside found in several plant species, including Nerium oleander [, , , ] and Strophanthus speciosus []. Cardiac glycosides are a class of organic compounds known for their strong effects on the heart. This compound is often found alongside other cardiac glycosides like oleandrin and odoroside.

Q2: What are the known biological activities of this compound?

A2: this compound has demonstrated cytotoxic activity against cancer cells in vitro [, , ]. It has shown particular efficacy against a range of hematopoietic tumor cell lines and some carcinomas []. Research suggests that this compound might bypass common drug resistance mechanisms observed with other anticancer agents [].

Q3: How does this compound exert its cytotoxic effects?

A3: While the exact mechanism of action is still under investigation, studies suggest that this compound may interfere with microtubule dynamics, similar to the anticancer drug paclitaxel []. Microtubules are essential for cell division, and disrupting their function can lead to cell cycle arrest and apoptosis (programmed cell death).

Q4: Have any studies investigated the combination of this compound with other anticancer drugs?

A4: Yes, a study explored the combination of this compound-containing extract, Breastin, with paclitaxel in a breast cancer xenograft model []. Interestingly, the combination therapy prevented tumor relapse, which was not observed with paclitaxel monotherapy, suggesting a potential synergistic effect [].

Q5: Are there any analytical methods available for this compound detection and quantification?

A5: Yes, researchers have employed techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) and tandem mass spectrometry (MS/MS) to identify and quantify this compound in plant extracts and biological samples []. These methods provide high sensitivity and selectivity for analyzing this compound.

Q6: Has this compound been studied for its genotoxic potential?

A6: Yes, a study using Allium cepa and Allium sativum root tip cells showed that this compound induced chromosomal aberrations [], indicating potential genotoxic effects. This finding highlights the need for further research to fully understand the safety profile of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.